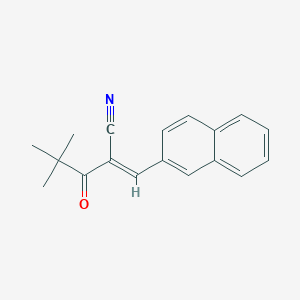![molecular formula C25H33N5O4 B2378913 N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide CAS No. 1115923-06-2](/img/structure/B2378913.png)
N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, commonly known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. BPPC is a piperidine-based compound that contains a pyrazine ring and a phenylthio group.
作用机制
The mechanism of action of BPPC is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, BPPC has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. BPPC has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
BPPC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. BPPC has also been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, BPPC has been shown to improve cognitive function and memory by protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using BPPC in lab experiments is its high potency, which allows for lower concentrations to be used. Additionally, BPPC is stable and can be easily synthesized in large quantities. However, one limitation of using BPPC in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of BPPC. One direction is to further investigate its potential as an anticancer agent and to develop more effective cancer treatments based on BPPC. Another direction is to study the potential of BPPC as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of BPPC and to identify other cellular targets that it may interact with.
合成方法
The synthesis of BPPC involves the reaction of 2-chloropyrazine with phenylthiourea in the presence of potassium carbonate to form 3-(phenylthio)pyrazin-2-amine. The resulting compound is then reacted with N-butylpiperidine-4-carboxylic acid chloride in the presence of triethylamine to form BPPC. The purity of the synthesized compound is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
BPPC has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, BPPC has shown potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Moreover, BPPC has been studied for its potential use as an antifungal and antibacterial agent.
属性
IUPAC Name |
ethyl 4-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O4/c1-3-19-5-7-21(8-6-19)34-23-17-22(26-18-27-23)28-11-9-20(10-12-28)24(31)29-13-15-30(16-14-29)25(32)33-4-2/h5-8,17-18,20H,3-4,9-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGOXMWWPDCQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

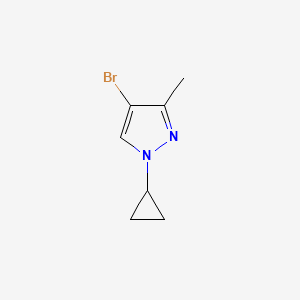
![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)
![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)
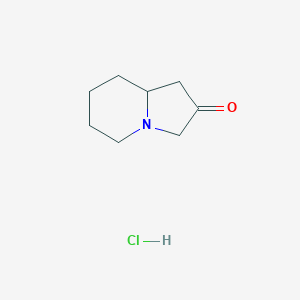
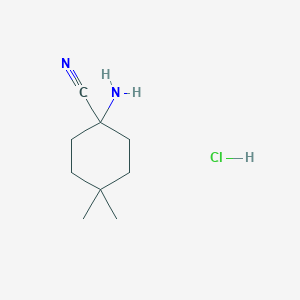
![N-(4-iodophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2378836.png)
![8-(Benzylsulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)
![3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378839.png)
![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)


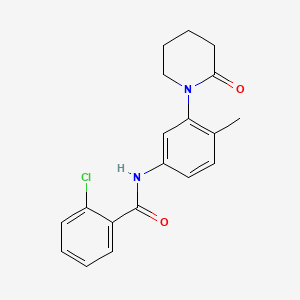
![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)
